N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide
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Overview
Description
N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by chlorination and subsequent acylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline ring to a more saturated form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated quinoxaline compounds .
Scientific Research Applications
N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of biological activities.
Chlorantraniliprole: A related compound with insecticidal properties, used in agriculture.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse pharmacological activities.
Uniqueness
N-[4-chloro-2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide stands out due to its specific structural features, such as the presence of the chlorine atom and the acetamide group, which contribute to its unique reactivity and biological properties. These features differentiate it from other quinoxaline derivatives and similar compounds .
Properties
IUPAC Name |
N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-9-3-5-14-15(7-9)21-17(23)16(20-14)12-8-11(18)4-6-13(12)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFXQZTWSEBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)N2)C3=C(C=CC(=C3)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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